

# Spectroscopic Profile of 3-(4-Methoxybenzoyl)propionic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(4-Methoxybenzoyl)propionic acid

Cat. No.: B1221775

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-Methoxybenzoyl)propionic acid** (CAS No: 3153-44-4), a key intermediate in organic synthesis.<sup>[1][2]</sup> The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The spectroscopic data for **3-(4-Methoxybenzoyl)propionic acid** (C<sub>11</sub>H<sub>12</sub>O<sub>4</sub>, Molecular Weight: 208.21 g/mol) are summarized below.<sup>[1][2]</sup> These data provide a unique spectral fingerprint for the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Ar-H (ortho to C=O)
~6.95	Doublet	2H	Ar-H (meta to C=O)
~3.85	Singlet	3H	-OCH <sub>3</sub>
~3.30	Triplet	2H	-C(=O)CH <sub>2</sub> -
~2.80	Triplet	2H	-CH <sub>2</sub> COOH
~12.0 (variable)	Singlet (broad)	1H	-COOH

#### <sup>13</sup>C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~198.0	Ar-C=O
~178.0	-COOH
~164.0	Ar-C-OCH <sub>3</sub>
~131.0	Ar-CH (ortho to C=O)
~129.0	Ar-C (ipso to C=O)
~114.0	Ar-CH (meta to C=O)
~56.0	-OCH <sub>3</sub>
~34.0	-C(=O)CH <sub>2</sub> -
~29.0	-CH <sub>2</sub> COOH

## Infrared (IR) Spectroscopy

The infrared spectrum of **3-(4-Methoxybenzoyl)propionic acid** is characterized by the following key absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3300-2500	O-H	Carboxylic acid, broad stretch
~3000	C-H	Aromatic and aliphatic stretch
~1710	C=O	Carboxylic acid, carbonyl stretch
~1680	C=O	Aryl ketone, carbonyl stretch
~1600, ~1510	C=C	Aromatic ring stretch
~1260	C-O	Aryl ether, asymmetric stretch
~1030	C-O	Aryl ether, symmetric stretch

## Mass Spectrometry (MS)

The predicted mass spectrum of **3-(4-Methoxybenzoyl)propionic acid** under electron ionization (EI) would be expected to show the following key ions.

m/z	Ion
208	[M] <sup>+</sup> (Molecular Ion)
191	[M - OH] <sup>+</sup>
177	[M - OCH <sub>3</sub> ] <sup>+</sup>
135	[CH <sub>3</sub> OC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
107	[CH <sub>3</sub> OC <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Weigh approximately 5-10 mg of **3-(4-Methoxybenzoyl)propionic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

#### <sup>1</sup>H NMR Acquisition:

- The <sup>1</sup>H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
- Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

#### <sup>13</sup>C NMR Acquisition:

- The <sup>13</sup>C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled pulse sequence is used to simplify the spectrum.
- A wider spectral width (e.g., 240 ppm) is used.
- Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

## Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-(4-Methoxybenzoyl)propionic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet-forming die.

- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

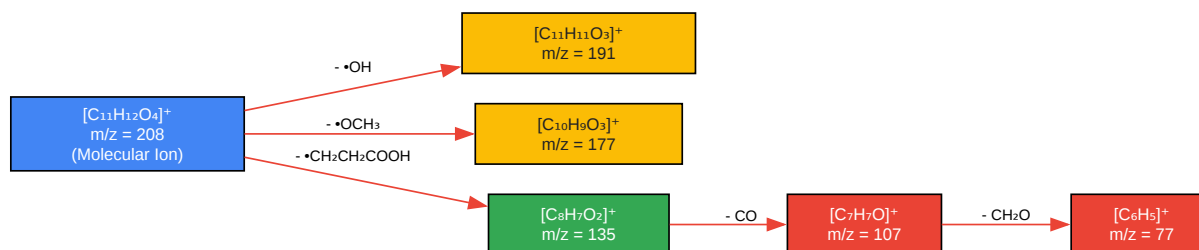
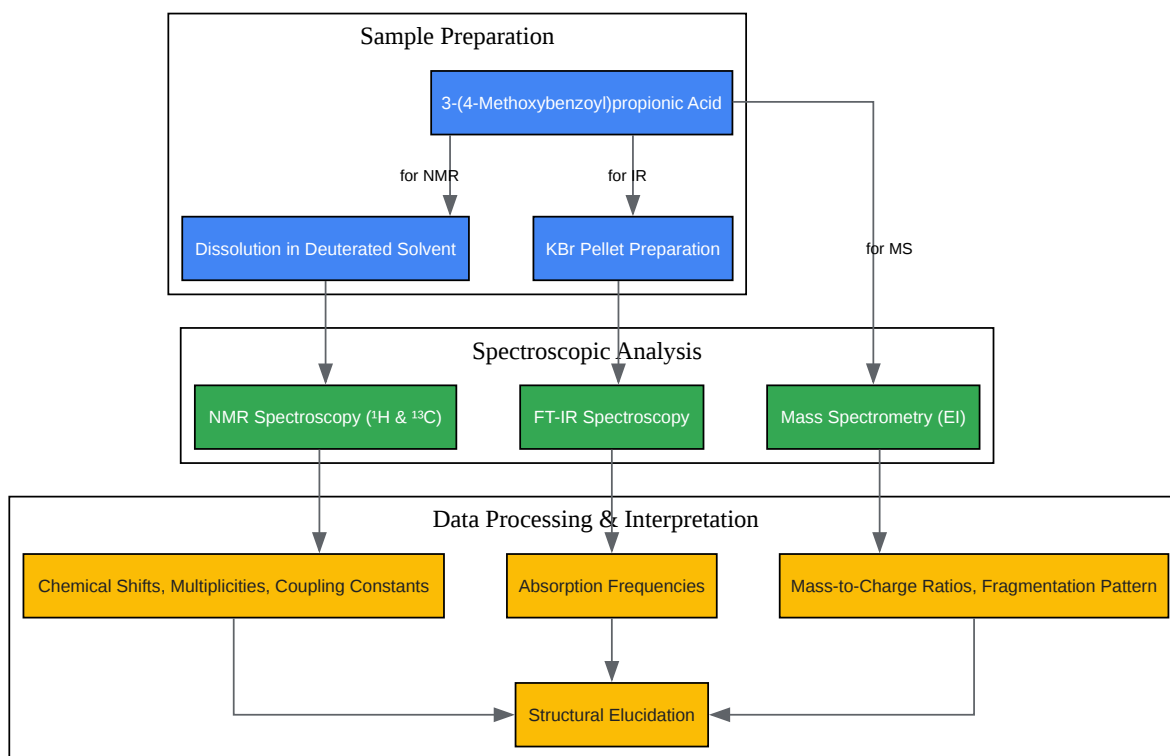
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- For direct insertion, the sample is heated to induce volatilization.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for **3-(4-Methoxybenzoyl)propionic acid**.



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## References

- 1. hmdb.ca [hmdb.ca]
- 2. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
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